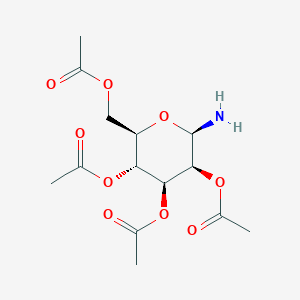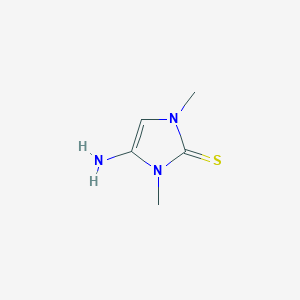![molecular formula C14H11ClO3 B8625835 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B8625835.png)
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde
Overview
Description
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde is an organic compound with the molecular formula C14H11ClO3 It is a derivative of benzaldehyde, featuring a chloro-substituted benzyloxy group and a hydroxyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde typically involves the reaction of 4-chlorobenzyl chloride with 2-hydroxybenzaldehyde in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-hydroxybenzaldehyde attacks the electrophilic carbon of 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-chlorobenzyl chloride, 2-hydroxybenzaldehyde, base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Typically, an organic solvent such as ethanol or methanol is used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Time: The reaction time can vary but is generally completed within a few hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: 4-(4-Chloro-benzyloxy)-2-hydroxybenzoic acid.
Reduction: 4-(4-Chloro-benzyloxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its structural features.
Biological Studies: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-benzyloxy)-benzoic acid
- 4-(4-Chloro-benzyloxy)-benzyl alcohol
- 4-(4-Chloro-benzyloxy)-phenylamine
Comparison
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the benzene ring, which allows for diverse chemical reactivity. In contrast, similar compounds like 4-(4-Chloro-benzyloxy)-benzoic acid and 4-(4-Chloro-benzyloxy)-benzyl alcohol lack the aldehyde functionality, limiting their reactivity in certain types of chemical transformations.
Properties
Molecular Formula |
C14H11ClO3 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H11ClO3/c15-12-4-1-10(2-5-12)9-18-13-6-3-11(8-16)14(17)7-13/h1-8,17H,9H2 |
InChI Key |
AONSQBQRSQOHLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
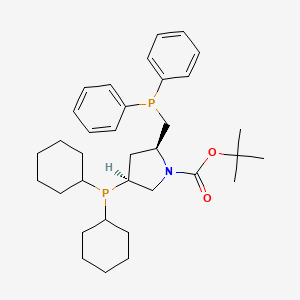
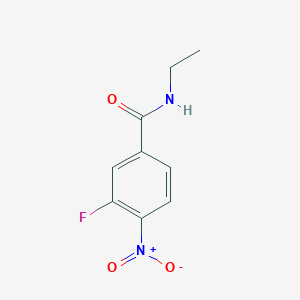
![2-Nitro-5-(oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8625772.png)
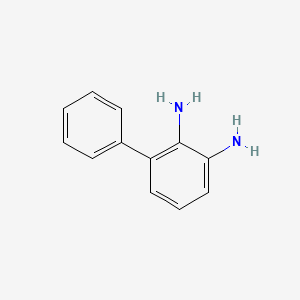
![Methyl 4-{[4-(hexyloxy)benzoyl]amino}benzoate](/img/structure/B8625788.png)
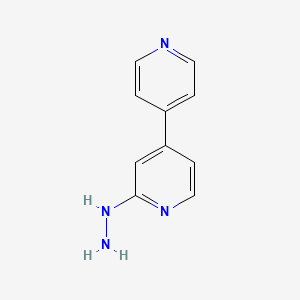

![2-[2-(4-Fluorophenyl)ethyl]benzoic acid](/img/structure/B8625804.png)
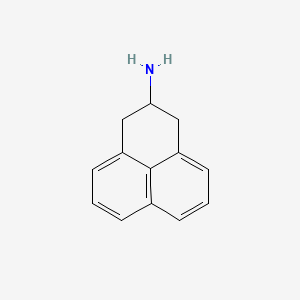
![tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate](/img/structure/B8625815.png)
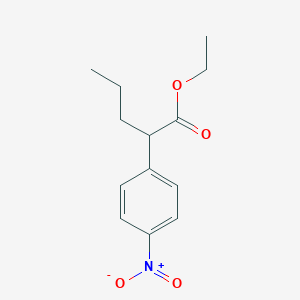
![1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B8625825.png)
